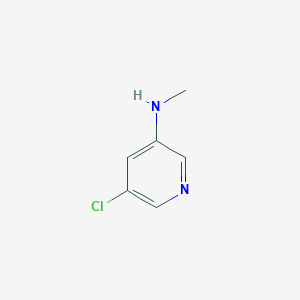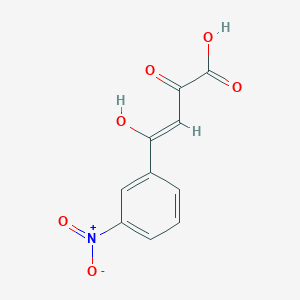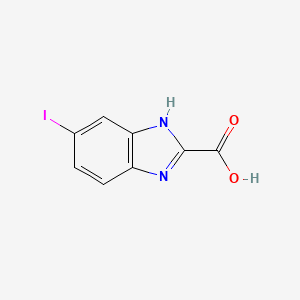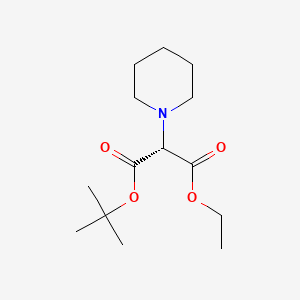![molecular formula C13H15N3O B11759967 N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with methyl groups and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the condensation of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxylamine group can participate in redox reactions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
Cresol: A group of aromatic organic compounds with a hydroxyl group attached to a benzene ring.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Uniqueness
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydroxylamine group
Propiedades
IUPAC Name |
N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJIQKWVQJXTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)

![(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)


